molecular formula C16H8ClF3N4 B2359445 3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 303148-96-1

3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2359445
CAS No.: 303148-96-1
M. Wt: 348.71
InChI Key: HFCLVRUIEMYMSM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazole ring with a quinazoline moiety, making it a valuable scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with trifluoromethyl-substituted triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can lead to the formation of various substituted triazoloquinazolines with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and quinazoline moieties enable it to bind to active sites and inhibit the activity of target proteins. This inhibition can disrupt key signaling pathways, leading to the desired therapeutic effects. For example, the compound has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to its combination of a triazole ring with a quinazoline moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)13-22-23-14-11-3-1-2-4-12(11)21-15(24(13)14)16(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLVRUIEMYMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C(F)(F)F)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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